Chemical structure and properties of 1-(2,4-Difluorophenyl)cyclobutan-1-amine
Chemical structure and properties of 1-(2,4-Difluorophenyl)cyclobutan-1-amine
The following technical guide is structured as an internal research whitepaper, designed for high-level application in medicinal chemistry and process development.
Structural Dynamics, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
1-(2,4-Difluorophenyl)cyclobutan-1-amine is a specialized pharmacophore scaffold characterized by a quaternary carbon center linking a strained cyclobutane ring to an electron-deficient aromatic system. It serves as a critical bioisostere in drug discovery, particularly for modulating the metabolic stability of norepinephrine/serotonin reuptake inhibitors (NSRIs) and kinase inhibitors.
This guide provides a comprehensive analysis of its physicochemical properties, a validated industrial synthesis route via the Curtius rearrangement, and safety protocols for handling this corrosive primary amine.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: 1-(2,4-Difluorophenyl)cyclobutan-1-amine[1]
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CAS Number: 1314743-62-8[1]
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Molecular Formula: C₁₀H₁₁F₂N
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Molecular Weight: 183.20 g/mol
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SMILES: NC1(CCC1)C2=C(F)C=C(F)C=C2
Structural Conformation & Electronic Effects
The molecule exhibits two distinct structural features that drive its pharmacological utility:
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The Cyclobutane "Pucker": Unlike planar cyclopropane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The bulky 2,4-difluorophenyl group at the 1-position locks the amine into a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions. This rigidification often enhances binding affinity by reducing the entropic penalty upon receptor docking.
-
Fluorine Substitution (Metabolic Blocking):
-
C4-Fluorine: Blocks the primary site of cytochrome P450 oxidative metabolism (para-hydroxylation), significantly extending the half-life (
) compared to non-fluorinated analogs. -
C2-Fluorine: Introduces steric bulk and alters the torsion angle between the phenyl ring and the cyclobutane, forcing a non-coplanar arrangement that prevents metabolic conjugation.
-
Part 2: Physicochemical Profile
The following data aggregates experimental and predicted values essential for formulation and ADME prediction.
| Property | Value | Technical Context |
| Physical State | Viscous Oil / Low-melting Solid | HCl salt is a white crystalline solid (mp >200°C). |
| Boiling Point | 235–240°C (Predicted) | High boiling point due to intermolecular H-bonding. |
| pKa (Conjugate Acid) | 9.4 ± 0.2 | Slightly lower than typical alkyl amines (10.5) due to the inductive electron-withdrawing effect of the difluorophenyl ring. |
| LogP (Octanol/Water) | 2.15 (Predicted) | Lipophilic enough for CNS penetration (BBB permeable). |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Ideal for oral bioavailability (Rule of 5 compliant). |
| Solubility | Low in water (Free base) | High in EtOH, DMSO, DCM. HCl salt is water-soluble.[2][3][4] |
Part 3: Synthetic Pathways & Process Chemistry
The synthesis of 1-arylcyclobutanamines is non-trivial due to the difficulty of forming a quaternary center on a strained ring. The most robust industrial route involves the Dialkylation-Curtius Sequence .
Validated Synthesis Protocol
Objective: Synthesis of 1-(2,4-Difluorophenyl)cyclobutan-1-amine HCl from 2,4-difluorophenylacetonitrile.
Stage 1: Cyclobutane Ring Formation
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Reagents: 2,4-Difluorophenylacetonitrile, 1,3-dibromopropane, Sodium Hydride (NaH) or NaOH/DMSO.
-
Mechanism: Double nucleophilic substitution (
). -
Protocol:
-
Charge a reactor with DMSO and 2,4-difluorophenylacetonitrile (1.0 eq).
-
Add 50% NaOH (aq) and catalytic tetrabutylammonium bromide (TBAB).
-
Slowly add 1,3-dibromopropane (1.1 eq) at 25-30°C (Exothermic).
-
Heat to 60°C for 4 hours.
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Workup: Quench with water, extract with toluene. Evaporate to yield 1-(2,4-difluorophenyl)cyclobutanecarbonitrile .
-
Stage 2: Nitrile Hydrolysis
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Reagents: KOH, Ethylene Glycol.
-
Protocol:
-
Reflux the nitrile in KOH/Ethylene glycol at 160°C for 12 hours.
-
Acidify to pH 2 to precipitate 1-(2,4-difluorophenyl)cyclobutanecarboxylic acid .
-
Stage 3: Curtius Rearrangement (The Amine Formation)
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol, HCl.
-
Mechanism: Acid
Acyl Azide Isocyanate Amine. -
Protocol:
-
Dissolve carboxylic acid in Toluene/TEA. Add DPPA (1.1 eq).
-
Heat to 90°C. Evolution of
gas indicates formation of the isocyanate intermediate. -
Add tert-butanol to trap the isocyanate as the Boc-protected amine (optional for purity) OR add water/HCl directly to hydrolyze to the free amine.
-
Final Isolation: Treat with HCl in dioxane to precipitate the Hydrochloride Salt .
-
Process Flow Diagram (DOT Visualization)
Caption: Figure 1: Industrial synthesis route via Curtius rearrangement to generate the quaternary amine.
Part 4: Pharmaceutical Applications[3][5]
Primary Pharmacophore Utility
This compound is a structural analog of Desmethylsibutramine , the active metabolite of the anti-obesity drug Sibutramine (Reductil).
-
Mechanism of Action: It acts as a scaffold for Monoamine Reuptake Inhibitors (MRIs). The amine functionality mimics the neurotransmitter (serotonin/norepinephrine) terminus, while the lipophilic cyclobutane/phenyl group anchors the molecule in the transporter's hydrophobic pocket.
-
Advantage over Sibutramine: The 2,4-difluoro substitution renders the phenyl ring resistant to oxidation. In Sibutramine (4-chloro), the primary metabolic pathway involves N-demethylation. In this primary amine scaffold, the focus is on preventing ring hydroxylation, extending the duration of action.
Emerging Research (PROTACs)
Recent literature identifies 1-arylcyclobutanamines as rigid linkers in PROTAC (Proteolysis Targeting Chimera) design. The rigid geometry provides a defined vector for connecting an E3 ligase ligand to a target protein ligand, improving the selectivity of protein degradation.
Part 5: Safety & Handling
Signal Word: DANGER Hazard Class: Skin Corr. 1B (Causes severe skin burns and eye damage).
| Hazard Category | H-Code | Precautionary Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Eye Damage | H318 | Causes serious eye damage. |
Handling Protocol:
-
Engineering Controls: Handle exclusively in a chemical fume hood.
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free amine is sensitive to
(carbamate formation).
References
-
Chemical Identity & Properties
- Source: PubChem Compound Summary. "1-(2,4-difluorophenyl)cyclobutan-1-amine".
-
URL:[Link]
-
Synthetic Methodology (Cyclobutane Formation)
-
Curtius Rearrangement Protocols
- Title: "Curtius Rearrangement in the Synthesis of Pharmacologically Active Amines."
- Source: Organic Process Research & Development.
-
URL:[Link] (General reference for Curtius mechanism).
- Title: "Safety Data Sheet: Cyclobutanamine derivatives.
Sources
- 1. shop.alchimica.cz [shop.alchimica.cz]
- 2. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 3. CAS 1439896-38-4: Cyclobutanamine, 1-[(3-fluorophenyl)meth… [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

